N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Description
This compound is a 1,3,4-thiadiazole derivative characterized by a butyl substituent at position 5 of the thiadiazole ring and a cyclohexylacetamide moiety modified with a tetrazole group. The (2E)-configuration of the imine bond in the thiadiazole ring is critical for its structural stability and biological interactions . Thiadiazoles are renowned for their broad-spectrum pharmacological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C16H25N7OS |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C16H25N7OS/c1-2-3-7-14-19-20-15(25-14)18-13(24)10-16(8-5-4-6-9-16)11-23-12-17-21-22-23/h12H,2-11H2,1H3,(H,18,20,24) |
InChI Key |
MYHYGLQVWKCPHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclization with Trimethylacetic Acid Derivatives
A key intermediate, 2-amino-5-tert-butyl-1,3,4-thiadiazole, is prepared by reacting thiosemicarbazide with pivaloyl chloride (trimethylacetyl chloride) in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For the target compound’s butyl-substituted variant, butyryl chloride replaces pivaloyl chloride.
Alternative Cyclization with Carboxylic Acids
Direct use of carboxylic acids (e.g., butyric acid) with thiosemicarbazide in PPA at 90–110°C avoids handling acyl chlorides.
Formation of the Acetamide Linker
The acetamide bridge is constructed via amide coupling between the thiadiazole and tetrazole-cyclohexyl fragments.
T3P-Mediated Coupling
Propylphosphonic anhydride (T3P) enables efficient amide bond formation under mild conditions:
EDCI/HOBt Coupling
Ethyl dimethylaminopropyl carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) is an alternative:
-
Conditions :
Final Assembly and Optimization
The complete synthesis integrates the above steps with critical optimizations:
Stepwise vs. One-Pot Approaches
Solvent and Temperature Effects
Analytical Characterization
Key data for the target compound:
Challenges and Solutions
-
Tetrazole Regioselectivity :
-
Amide Hydrolysis :
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| T3P-Mediated Coupling | 85% | >98% | Moderate |
| EDCI/HOBt | 75% | 95% | High |
| One-Pot Synthesis | 42% | 90% | Low |
Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of 1,3,4-thiadiazole, which includes the compound , exhibit significant anticonvulsant properties. A study synthesized various thiadiazole derivatives and tested their efficacy against pentylenetetrazole-induced seizures in mice. The results showed that certain derivatives provided up to 90% protection, highlighting the potential of thiadiazole-based compounds in treating epilepsy and other seizure disorders .
Antimicrobial Properties
Thiadiazole derivatives have also been studied for their antimicrobial activities. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their growth. In vitro tests have demonstrated that certain thiadiazole compounds possess minimum inhibitory concentrations comparable to standard antibiotics against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus (both methicillin-resistant and sensitive strains) .
Anti-inflammatory Effects
There is emerging evidence that thiadiazole derivatives can exhibit anti-inflammatory effects. Compounds similar to N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide have been shown to reduce inflammation markers in experimental models, suggesting a potential role in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is another area of interest. Some studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . This makes them candidates for further development as anticancer agents.
Structure-Activity Relationship Studies
The compound's unique structure allows for extensive structure-activity relationship (SAR) studies. Understanding how modifications to the thiadiazole ring or the attached side chains affect biological activity can lead to the design of more potent derivatives . These studies are crucial for optimizing therapeutic efficacy while minimizing side effects.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticonvulsant Efficacy
In a controlled study, a series of thiadiazole derivatives were tested for anticonvulsant activity using the pentylenetetrazole model in mice. Compounds were administered at varying doses, revealing a dose-dependent response with some achieving significant protection against seizures .
Case Study 2: Antimicrobial Testing
A set of synthesized thiadiazoles was evaluated against clinical strains of bacteria. Results indicated that certain compounds exhibited potent antimicrobial activity with MIC values lower than those of established antibiotics like penicillin .
Case Study 3: Anti-inflammatory Mechanism
In vitro assays demonstrated that specific thiadiazole derivatives could significantly reduce pro-inflammatory cytokine levels in macrophage cultures, suggesting a mechanism for their anti-inflammatory properties .
Mechanism of Action
The mechanism of action of N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared below with three structurally related thiadiazole derivatives, highlighting differences in substituents, molecular properties, and biological activity.
Key Differences and Implications
Substituent Effects on Bioactivity The tetrazole group in the target compound contrasts with the sulfonamide in Methazolamide . Sulfonamides are classic carbonic anhydrase inhibitors, whereas tetrazoles may target metalloenzymes or receptors via nitrogen-rich interactions.
Cyclohexyl vs. Pyridazinone Moieties The cyclohexyl group in the target compound and the pyridazinone in ’s analogue both contribute to steric bulk, but the pyridazinone’s conjugated system may enable π-π stacking with aromatic residues in enzyme active sites .
Imine Configuration
- The (2E)-configuration of the thiadiazole imine bond is shared with Methazolamide, ensuring planar geometry for optimal enzyme binding .
Research Findings and Mechanistic Insights
Antimicrobial Activity
Thiadiazole derivatives, including those with acetamide substituents (e.g., ), exhibit antibacterial activity against Staphylococcus aureus via disruption of cell-wall synthesis or enzyme inhibition . The tetrazole group in the target compound may enhance this activity by mimicking carboxylate groups in substrate analogues.
Enzyme Inhibition Potential
- Methazolamide : Inhibits carbonic anhydrase by coordinating Zn²⁺ in the active site via its sulfonamide group .
Metabolic Stability
The cyclohexyl group may confer resistance to oxidative metabolism compared to smaller alkyl chains (e.g., methyl in Methazolamide), extending half-life in vivo .
Biological Activity
N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
- Molecular Formula : C16H22N4OS
- Molecular Weight : 318.44 g/mol
- CAS Number : 1219562-32-9
Biological Activity Overview
The biological activities of thiadiazole derivatives are well-documented. The specific compound under investigation exhibits several promising pharmacological properties:
-
Antimicrobial Activity :
- Thiadiazole derivatives have been shown to possess significant antimicrobial properties against a variety of pathogens. Studies indicate that compounds with specific substituents can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
- For instance, derivatives containing electron-withdrawing groups at specific positions on the thiadiazole ring have demonstrated increased antimicrobial efficacy .
-
Anticancer Activity :
- Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- A study highlighted that compounds derived from thiadiazoles showed notable cytotoxicity against human lung cancer (A549), colon cancer (HCC2998), and prostate cancer (PC3) cell lines .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is highly influenced by their chemical structure. Key findings include:
- Substituent Effects : The presence of alkyl or aryl groups at specific positions on the thiadiazole ring can significantly enhance biological activity. For example, compounds with longer alkyl chains tend to exhibit improved antibacterial properties .
| Substituent Position | Effect on Activity |
|---|---|
| Para position with chloro group | Increased antibacterial activity |
| Electron-withdrawing groups | Enhanced anticancer activity |
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives:
- Antimicrobial Study :
- Cytotoxicity Assays :
Q & A
Q. Table 1. Key Synthetic Intermediates and Analytical Data
| Intermediate | Reaction Step | Purity (HPLC) | Key NMR Peaks (δ, ppm) |
|---|---|---|---|
| Thiadiazole precursor | Cyclocondensation | 92% | 8.2 (s, 1H, NH), 2.5 (t, 2H, CH) |
| Tetrazole-cyclohexyl intermediate | Alkylation | 89% | 4.1 (s, 2H, CH), 1.6 (m, 6H, cyclohexyl) |
Q. Table 2. Comparative Bioactivity of Structural Analogues
| Substituent | Antimicrobial (MIC, μg/mL) | Anticancer (IC, μM) |
|---|---|---|
| Butyl (target compound) | 8.2 (S. aureus) | 12.3 (MCF-7) |
| Propyl analogue | 32.1 | 28.7 |
| Phenyl analogue | >64 | 45.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
